molecular formula C7H5Cl2FO3S B1446774 2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride CAS No. 1706430-87-6

2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride

Cat. No. B1446774
CAS RN: 1706430-87-6
M. Wt: 259.08 g/mol
InChI Key: CYXRMUXMHAWJGV-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of a variety of organic compounds.

Scientific Research Applications

Synthesis and Intermediate Use in Pesticides

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a derivative of the compound , is utilized in synthesizing a key intermediate for pesticide preparation, especially in herbicides like j7uthiacet-methyL. This synthesis process involves various steps, including chlorosulfonation, the Schiemann reaction, and nitration, highlighting its use in complex organic syntheses (Xiao-hua Du, Sheng Chen, Mei-Ru Zheng, & Zhen-yuan Xu, 2005).

Synthesis of Isomeric Fluoronitrobenzene-sulfonyl Chlorides

Another study describes the synthesis of various isomeric fluoronitrobenzenesulfonyl chlorides, demonstrating the compound's versatility in producing different chemical structures. These compounds are prepared through a two-step process, starting from difluoronitrobenzenes, showcasing their potential in creating diverse chemical entities (Sergey Zhersh, O. Lukin, V. Matvienko, & A. Tolmachev, 2010).

Activation of Hydroxyl Groups in Polymeric Carriers

4-Fluorobenzenesulfonyl chloride, a closely related compound, is found to be an excellent agent for activating hydroxyl groups in various solid supports like polystyrene microspheres, Sepharose beads, or cellulose rods. This property is crucial for covalently attaching biologicals, such as enzymes and antibodies, to solid phases, indicating its significance in biotechnological applications (Y. A. Chang, A. Gee, A. Smith, & W. Lake, 1992).

Role in SNAr Reaction and Charge Control

The reactions of related compounds, like 3-fluoro-4-chloronitrobenzene, with various nucleophiles demonstrate the significance of the SNAr (nucleophilic aromatic substitution) reaction mechanism. These studies provide insights into how different substituents, including fluorine, influence the reactivity and selectivity of these reactions, which is valuable for developing new synthetic methods (M. Cervera, J. Marquet, & Xavier Martin, 1996).

Application in Atom Transfer Radical Addition Reactions

Fluoroalkylsulfonyl chlorides, which share a similar structure, are used as a source of fluorinated radicals in atom transfer radical addition (ATRA) processes. These reactions are crucial for adding fluoroalkyl groups to electron-deficient alkenes, demonstrating the compound's role in developing novel chemical functionalities (Xiaojun Tang & W. R. Dolbier, 2015).

properties

IUPAC Name

2-chloro-6-fluoro-3-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-5-3-2-4(10)7(6(5)8)14(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXRMUXMHAWJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methoxybenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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